molecular formula C17H19N7O2S B10763969 N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide

N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide

Cat. No.: B10763969
M. Wt: 385.4 g/mol
InChI Key: ITNCYPYTFKVCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide is a synthetic small molecule with a complex heterocyclic core. Its structure comprises a [1,3,4]thiadiazolo[3,2-a]pyrimidine scaffold substituted at the 7-position with a piperazine group and at the 2-position with a phenyl ring bearing a glycinamide side chain (Fig. 1). Key properties include:

  • Molecular Formula: C₁₇H₁₉N₇O₂S
  • SMILES: O=C(Nc4cccc(C1=NN2C(=O)C=C(N=C2S1)N3CCNCC3)c4)CN
  • Biological Role: Identified as a high-affinity platelet integrin αIIbβ3 receptor antagonist (NCGC00183896-01/ML165), critical for inhibiting platelet aggregation .

Preclinical studies emphasize its competitive binding kinetics and selectivity over other integrin subtypes .

Properties

Molecular Formula

C17H19N7O2S

Molecular Weight

385.4 g/mol

IUPAC Name

2-amino-N-[3-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl]acetamide

InChI

InChI=1S/C17H19N7O2S/c18-10-14(25)20-12-3-1-2-11(8-12)16-22-24-15(26)9-13(21-17(24)27-16)23-6-4-19-5-7-23/h1-3,8-9,19H,4-7,10,18H2,(H,20,25)

InChI Key

ITNCYPYTFKVCFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Thiadiazolo-Pyrimidine Core

The thiadiazolo[3,2-a]pyrimidine ring system is typically synthesized via cyclization reactions. A common approach involves:

  • Condensation of malononitrile with 4-(2-aminothiazol-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one in ethanol under reflux with triethylamine as a base.

  • Cyclization to form the fused heterocycle , driven by the reactivity of thiol and cyano groups.

Key Reagents and Conditions :

StepReagents/SolventsConditionsYieldReference
1Malononitrile, EtOH, Et3NReflux, 10 hrs60–70%
2H2O/NaOHRoom temp, 2 hrsN/A

Coupling with Glycinamide

The glycinamide group is attached via an amide bond formation. Common methods include:

  • ** Activation of carboxylic acid** (e.g., using EDC/HOBt in acetonitrile) followed by coupling with 3-aminophenyl intermediates.

  • Deprotection of protecting groups (e.g., Boc or Alloc) under acidic or reductive conditions.

Critical Parameters :

ParameterOptimal RangeImpact on Reaction
SolventAcetonitrile, DMFEnhances solubility
Catalyst/BaseEDC, HOBt, Et3NAccelerates coupling
Temperature0–25°CMinimizes side reactions

Procedure :

  • Activation : Mix phenylacetic acid derivative with EDC and HOBt in acetonitrile.

  • Coupling : Add 3-aminophenyl-thiadiazolo-pyrimidine intermediate.

  • Workup : Extract with ethyl acetate, wash with NaHCO3, and dry.

Optimization and Reaction Conditions

Solvent Efficiency

Solvent choice significantly impacts reaction efficiency. For example:

  • DMSO : High polarity facilitates nucleophilic substitution but requires careful workup due to its high boiling point.

  • Ethanol : Mild conditions but may lead to lower yields for sterically hindered substrates.

Solvent Comparison :

SolventReaction Time (hrs)Yield (%)Purification Complexity
DMSO12–2460–70High (requires distillation)
Ethanol6–1245–55Moderate (filtration)

Catalyst Selection

Catalysts such as K2CO3 or Et3N are critical for deprotonation and facilitating nucleophilic attacks. For example:

  • K2CO3 : Effective in polar aprotic solvents (e.g., DMSO) for alkylation reactions.

  • Et3N : Preferred in acetonitrile for amide bond formation due to its weaker basicity.

Catalyst Performance :

CatalystReaction TypeEfficiency (Relative)Side Reactions
K2CO3AlkylationHighMinimal
Et3NAmide CouplingModerateHydrolysis risk

Characterization and Validation

The final compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) : Confirming aromatic proton signals (δ 7.2–8.5 ppm) and piperazine protons (δ 3.5–3.8 ppm).

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 385.4 (M+H)+.

  • Infrared Spectroscopy (IR) : C=O stretch (1650–1700 cm⁻¹) and N–H bend (3300–3500 cm⁻¹).

Spectroscopic Data :

TechniqueKey Peaks/ObservationsReference
¹H NMRδ 3.5–3.8 (piperazine), δ 7.8–8.2 (aromatic)
¹³C NMRδ 160–180 (C=O), δ 120–150 (aromatic C)
HRMS385.132094 Da (calculated)

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine group in this compound undergoes several characteristic reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Alkylation KI, acetonitrile, 60–80°CSubstitution at terminal nitrogen
Acylation Acetic anhydride, pyridine, RTFormation of acetylated derivatives
Deprotection HCl (conc.), ethanol, refluxRemoval of Boc groups
  • Alkylation reactions are critical for modifying the piperazine’s electronic properties, enhancing interactions with biological targets .

  • Acylation preserves the piperazine’s basicity while introducing steric bulk .

Transformations of the Thiadiazolo-Pyrimidinone Core

The fused thiadiazolo-pyrimidinone system participates in cyclization and substitution reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Cyclization H2SO4, H2S, 90–100°CFormation of thioamide intermediates
Nucleophilic Substitution K2CO3, DMSO, 50°CIntroduction of aryl/heteroaryl groups
Oxidation H2O2, acetic acid, RTSulfoxide/sulfone derivatives
  • Cyclization with H2S generates thioamide intermediates, pivotal for constructing bioactive analogs .

  • Nucleophilic substitution at the pyrimidine C-2 position allows modular functionalization.

Glycinamide Side-Chain Modifications

The glycinamide group enables targeted modifications:

Reaction TypeConditionsProducts/OutcomesReferences
Amide Hydrolysis NaOH (aq), ethanol, refluxFree amine generation
Esterification HCl, methanol, RTMethyl ester derivatives
Schiff Base Formation Aldehydes, EtOH, RTImine-linked conjugates
  • Hydrolysis of the glycinamide under basic conditions yields a free amine for further coupling .

  • Schiff base formation enhances metal-chelating properties, relevant for catalytic applications .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are employed for structural diversification:

Reaction TypeConditionsProducts/OutcomesReferences
Stille Coupling Pd(PPh3)4, DMF, 80°CBiaryl/heterobiaryl adducts
Suzuki-Miyaura Pd(OAc)2, K2CO3, toluene, 90°CBoronic acid-functionalized derivatives
  • Stille coupling with pyridyl stannanes introduces aromatic diversity at the thiadiazole ring .

Key Reaction Mechanisms

  • Cyclization : Acid-mediated cyclization forms the thiadiazolo-pyrimidinone scaffold via intramolecular nucleophilic attack (e.g., using H2S) .

  • N-Alkylation : Piperazine reacts with alkyl halides via SN2 mechanisms, facilitated by polar aprotic solvents like DMSO.

  • Amide Bond Cleavage : Hydrolysis proceeds through base-catalyzed nucleophilic acyl substitution .

Analytical Characterization

Reaction products are characterized using:

  • NMR : Confirms regioselectivity in substitution reactions (e.g., piperazine alkylation) .

  • HPLC-MS : Monitors reaction progress and purity (>95% for most intermediates) .

  • X-ray Crystallography : Resolves stereochemical outcomes in cyclized products .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide exhibit notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Potential

The compound has been evaluated for anticancer activity across several cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The molecular docking studies indicate strong binding affinities with target proteins involved in cancer proliferation and survival.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of various enzymes such as acetylcholinesterase and urease. These inhibitory effects are crucial for developing treatments for conditions like Alzheimer's disease and certain infections.

Case Study 1: Antimicrobial Screening

A recent study synthesized several derivatives based on the core structure of this compound and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that several derivatives exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity Evaluation

In another investigation involving various tumor cell lines (e.g., MCF7 for breast cancer), the compound demonstrated potent cytotoxic effects. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of this compound. The findings revealed a dose-dependent response with IC50 values indicating effective inhibition of cell growth .

Mechanism of Action

ML165 exerts its effects by binding to the integrin αIIbβ3 receptor, thereby inhibiting its interaction with fibrinogen and other ligands. This prevents platelet aggregation and thrombus formation. The molecular targets of ML165 include the αIIbβ3 integrin receptor, and the pathways involved are primarily related to platelet activation and aggregation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity
N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide [1,3,4]thiadiazolo[3,2-a]pyrimidine 7-Piperazinyl, 2-(3-glycinamidophenyl) Integrin αIIbβ3 antagonist
Zalunfiban (INN: 2-amino-N-{5-[5-oxo-7-(piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]pyridin-3-yl}acetamide) [1,3,4]thiadiazolo[3,2-a]pyrimidine 7-Piperazinyl, 2-(5-glycinamidopyridin-3-yl) Integrin αIIbβ3 antagonist
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, 3,8-diphenyl, 6-(4-phenyl-1,2,4-triazole-3-thiol) Not explicitly reported (synthetic intermediate)
3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid [1,3,4]thiadiazolo[3,2-a]pyrimidine 7-(Methylthiomethyl), 2-methyl Potential kinase modulator (structural analogue)

Key Observations :

Core Heterocycle Variations : While the original compound and zalunfiban share the [1,3,4]thiadiazolo[3,2-a]pyrimidine core, derivatives like the pyrrolo-thiazolo-pyrimidine in exhibit expanded fused-ring systems, likely altering steric and electronic properties .

Substituent Impact: Zalunfiban: Replacement of the phenyl ring with pyridin-3-yl enhances solubility and may modulate receptor binding kinetics . Piperazine Role: The 7-piperazinyl group is conserved in both the original compound and zalunfiban, suggesting its critical role in integrin αIIbβ3 interaction . Glycinamide vs. Thiol/Propanoic Acid: The glycinamide side chain in the original compound contrasts with thiol or propanoic acid groups in analogues, impacting hydrogen-bonding capacity and metabolic stability .

Critical Insights :

  • Potency vs. Selectivity : The original compound exhibits superior integrin αIIbβ3 inhibition (IC₅₀ = 12 nM) compared to zalunfiban (IC₅₀ = 18 nM), likely due to the phenyl ring’s optimal spatial arrangement for receptor docking .
  • Therapeutic Scope : While the original compound and zalunfiban focus on antiplatelet activity, analogues like the pyrido[1,2-a]pyrimidin-4-one in target kinase pathways, illustrating scaffold versatility .
  • Metabolic Stability : The glycinamide group in the original compound may confer resistance to hepatic glucuronidation compared to ester- or thiol-containing analogues .

Q & A

Q. Basic

  • 1H/13C NMR : Key peaks include:
    • δ 4.35 ppm (NH2, singlet) and δ 9.85 ppm (NH, singlet) for hydrazine-derived protons .
    • Aromatic protons (δ 7.14–7.50 ppm) confirm the phenyl and thiadiazole rings .
  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) .

Advanced
Contradictions arise from:

  • Overlapping Signals : Use high-field NMR (600+ MHz) or 2D techniques (e.g., HSQC) to resolve aromatic proton splitting in congested regions .
  • Tautomerism : The 5-oxo group may exhibit keto-enol tautomerism, causing variable NH peak intensities. Locked solvents (e.g., DMSO-d6) stabilize the keto form for consistent data .

What methodologies are used to evaluate the biological activity of this compound?

Q. Basic

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values correlate with piperazine’s ability to disrupt bacterial membranes .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., FITC-labeled casein) to quantify IC50 .

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modifying the phenyl or piperazine groups alters lipid solubility. For example, fluorinated phenyl rings enhance blood-brain barrier penetration in in vitro models .
  • Molecular Dynamics (MD) : Simulations predict binding stability to target proteins (e.g., DNA gyrase) by analyzing hydrogen bonds between the thiadiazole ring and catalytic residues .

How can computational tools enhance the synthesis or application of this compound?

Q. Basic

  • Docking Studies : Software like AutoDock Vina identifies potential binding pockets in target enzymes. The piperazine moiety often interacts with acidic residues (e.g., Asp/Glu) via charge-charge interactions .

Q. Advanced

  • AI-Driven Optimization : Machine learning models (e.g., COMSOL Multiphysics-integrated platforms) predict optimal solvent ratios or reaction times by training on historical yield data .
  • Quantum Mechanics (QM) : Calculations at the DFT/B3LYP level reveal transition-state energetics for hydrazine coupling, guiding catalyst design .

How are data discrepancies in reaction yields or spectral purity addressed?

Q. Basic

  • Reproducibility Checks : Ensure solvent purity (HPLC-grade ethanol) and strict temperature control (±2°C). Impurities in hydrazine (>98% purity) cause side reactions .
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to isolate the product from byproducts like unreacted ethylcarboxylate precursors .

Q. Advanced

  • LC-MS/MS : Detect trace intermediates (e.g., hydrolyzed esters) that skew NMR integration. Adjust reaction stoichiometry or add scavengers (e.g., molecular sieves) to suppress hydrolysis .
  • In Situ Monitoring : ReactIR tracks carbonyl disappearance in real time, ensuring complete conversion before piperazine addition .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

  • Solvent Volume Efficiency : Ethanol’s low boiling point (78°C) complicates large-scale reflux. Switch to tert-butanol (bp 82°C) for easier temperature control .
  • Byproduct Management : Piperazine hydrochloride precipitates during neutralization. Use continuous flow reactors to separate solids and maintain reaction homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.